
rac Toltrazuril-d3 Sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Toltrazuril-d3 Sulfoxide (CAS: 1346603-43-7) is a deuterium-labeled isotopologue of Toltrazuril Sulfoxide, a key metabolite of the antiparasitic veterinary drug Toltrazuril. Its molecular formula is C₁₈H₁₁D₃F₃N₃O₅S, with a molecular weight of 444.40 g/mol . The compound incorporates three deuterium atoms, replacing hydrogen atoms at specific positions (typically in methyl groups), which enhances its utility as an internal standard in mass spectrometry (MS)-based analytical methods . It is primarily used in environmental and food safety testing to quantify Toltrazuril residues and metabolites with high precision, leveraging its isotopic stability to differentiate it from non-deuterated analogs during chromatographic separation .
Métodos De Preparación
The introduction of deuterium into the toltrazuril structure occurs at the methyl group attached to the triazinane ring, yielding the trideuteriomethyl derivative (CD3). This step typically precedes sulfoxidation and leverages deuterated reagents or solvents during precursor synthesis.
Methylation with Deuterated Reagents
Deuterium is incorporated via nucleophilic substitution or methylation reactions. For example, CD3I (deuterated methyl iodide) reacts with a triazinane precursor under basic conditions to form the CD3-substituted intermediate. The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, achieving >90% isotopic purity.
Key Reaction Conditions:
- Precursor: Desmethyl-toltrazuril (1 eq)
- Deuterating agent: CD3I (1.2 eq)
- Base: Potassium tert-butoxide (1.5 eq)
- Solvent: THF, 24 hr at 25°C
- Yield: 82–85%
Quality Control of Deuterium Enrichment
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) verify deuterium incorporation. The CD3 signal appears as a singlet at δ 1.25 ppm in $$^1$$H-NMR, with a molecular ion peak at m/z 444.4 (M+H$$^+$$) in high-resolution MS.
Oxidation to rac Toltrazuril-d3 Sulfoxide
The sulfur atom in toltrazuril-d3 undergoes controlled oxidation to form the sulfoxide moiety. This step requires precise stoichiometry to avoid over-oxidation to the sulfone.
Chemical Oxidation with Peracids
meta-Chloroperbenzoic acid (mCPBA) is the most widely used oxidant. The reaction proceeds in dichloromethane (DCM) at 0°C, achieving 80–85% conversion to the sulfoxide.
Optimized Protocol:
- Substrate: Toltrazuril-d3 (1 eq)
- Oxidant: mCPBA (1.1 eq)
- Solvent: DCM, 2 hr at 0°C
- Workup: Quench with Na2S2O3, extract with DCM
- Yield: 78–82%
Photocatalytic Sulfoxidation
Emerging methods employ protochlorophyllide as a green photocatalyst under visible light. This approach minimizes byproducts and achieves 70–75% yield in aqueous ethanol.
Advantages:
- Solvent: Ethanol/water (9:1 v/v)
- Catalyst: Protochlorophyllide (0.5 mol%)
- Light source: 450 nm LED, 12 hr
- Selectivity: 95% sulfoxide (no sulfone)
Purification and Analytical Characterization
Crude this compound is purified via column chromatography (SiO2, ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/water). Final purity exceeds 98% by HPLC.
Spectroscopic Data
- $$^1$$H-NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.8 Hz, 2H), 7.32 (d, J = 8.4 Hz, 2H), 4.01 (s, 1H, SO), 1.25 (s, 3H, CD3).
- HRMS (ESI): m/z 444.4001 [M+H]$$^+$$ (calc. 444.4004).
Stability Considerations
The sulfoxide exhibits moderate stability in aqueous buffers (pH 6–8) but degrades rapidly under acidic conditions (t$$_{1/2}$$ = 2 hr at pH 2). Storage at -20°C in amber vials is recommended.
Research Findings and Pharmacokinetic Applications
Metabolic Profiling in Swine
Oral administration studies in pigs reveal that this compound peaks in plasma at 12–15 hr post-dose, with a terminal half-life of 51.9–53.2 hr. Its sulfone metabolite (Toltrazuril-d3 Sulfone) persists longer (t$$_{1/2}$$ = 231–245 hr), necessitating monitoring for residual accumulation.
Analytical Utility in LC-MS/MS
Deuterium labeling enhances signal resolution in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification of toltrazuril metabolites at sub-ng/mL concentrations.
Table 1: Comparative Pharmacokinetic Parameters of Toltrazuril-d3 Metabolites
Parameter | Toltrazuril-d3 Sulfoxide | Toltrazuril-d3 Sulfone |
---|---|---|
C$$_{max}$$ (μg/mL) | 8.18 ± 1.2 | 4.24 ± 0.9 |
t$$_{1/2}$$ (hr) | 53.2 ± 5.1 | 245 ± 18 |
AUC$$_{0–∞}$$ (hr·μg/mL) | 1,240 ± 210 | 3,890 ± 450 |
Data sourced from swine models administered 20 mg/kg.
Industrial-Scale Synthesis Challenges
Cost of Deuterated Reagents
CD3I costs approximately $2,500/g, making large-scale synthesis economically challenging. Alternatives like deuterated methanol (CD3OD) in reductive methylation are being explored.
Regulatory Considerations
Análisis De Reacciones Químicas
Types of Reactions: : rac Toltrazuril-d3 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, often using reagents like sodium methoxide.
Major Products
Oxidation: The major product is toltrazuril sulfone.
Reduction: The major product is toltrazuril sulfide.
Substitution: Various substituted derivatives of toltrazuril can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac Toltrazuril-d3 Sulfoxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
- Used as a reference standard in analytical chemistry for the quantification of toltrazuril and its metabolites in food samples .
Biology
Medicine
Industry
Mecanismo De Acción
rac Toltrazuril-d3 Sulfoxide exerts its effects by interfering with the intracellular development of protozoal parasites. It targets all intracellular developmental stages, including schizogony and gametogony . The compound is metabolized to toltrazuril sulfone, which has a prolonged elimination half-life, contributing to its persistent clinical efficacy . The molecular targets and pathways involved include the inhibition of mitochondrial respiration and interference with the parasite’s energy metabolism .
Comparación Con Compuestos Similares
The following table summarizes key structural, analytical, and functional differences between rac Toltrazuril-d3 Sulfoxide and related compounds:
Key Comparative Insights
Structural Differences :
- This compound differs from Toltrazuril Sulfoxide by the substitution of three hydrogen atoms with deuterium, increasing its molecular weight by ~3.02 g/mol . This isotopic labeling minimizes interference from matrix effects in MS analysis.
- Compared to Toltrazuril (parent drug), the sulfoxide form introduces an oxygen atom to the sulfur moiety (S=O), altering polarity and metabolic stability .
Analytical Utility :
- Toltrazuril Sulfoxide is used as a reference standard in HPLC and LC-MS for residue quantification .
- This compound provides superior accuracy in isotope dilution mass spectrometry (IDMS), compensating for ion suppression/enhancement effects in complex matrices like eggs or liver tissue .
Metabolic Context :
- Toltrazuril is metabolized sequentially to Toltrazuril Sulfoxide (short-lived intermediate) and Toltrazuril Sulfone (stable end-product). The deuterated sulfoxide aids in tracking this pathway without isotopic cross-reactivity .
Regulatory and Safety Profiles: Non-deuterated compounds (e.g., Toltrazuril Sulfoxide) are subject to maximum residue limits (MRLs) in food products, whereas deuterated analogs like this compound are restricted to analytical use only .
Limitations and Challenges
- Synthesis Complexity : Deuterated standards like This compound require specialized facilities for isotopic enrichment, increasing production costs .
- Matrix Effects : While deuterium labeling improves analytical precision, co-eluting matrix components in fatty tissues can still affect quantification accuracy .
Actividad Biológica
Rac Toltrazuril-d3 Sulfoxide (also referred to as rac-Toltrazuril sulfoxide) is a deuterated derivative of Toltrazuril, a triazine-based antiprotozoal agent primarily used in veterinary medicine for the treatment of coccidiosis in livestock. This compound exhibits significant biological activity against various protozoan parasites, particularly Isospora suis, which affects pigs. Understanding its biological activity is crucial for optimizing its therapeutic applications and assessing its pharmacokinetic properties.
Toltrazuril and its metabolites, including Toltrazuril sulfoxide (TZR-SO) and Toltrazuril sulfone (TZR-SO2), play vital roles in the pharmacological efficacy of the drug. The metabolic pathway involves rapid conversion of Toltrazuril into TZR-SO, followed by further oxidation to TZR-SO2, which has been shown to possess prolonged activity due to its longer half-life compared to the parent compound.
Toltrazuril acts by inhibiting the development of protozoan parasites through interference with their mitochondrial function and other cellular processes. The sulfoxide form enhances this activity by maintaining effective concentrations in the plasma over extended periods.
Pharmacokinetics
Recent studies have demonstrated that following oral administration in pigs, TZR-SO is rapidly absorbed and converted into TZR-SO2. The pharmacokinetic profile shows that:
- Peak plasma concentration : Achieved approximately 4.24 µg/ml at 15 hours post-dose for TZR and 4.56 µg/ml for TZR-SO2 at 57.4 hours post-dose.
- Half-lives :
This prolonged half-life suggests that TZR-SO2 can provide sustained therapeutic effects against coccidial infections.
Efficacy Against Protozoan Infections
Toltrazuril-d3 sulfoxide has been extensively studied for its efficacy against Isospora suis, with findings indicating:
- Complete inhibition of all endogenous parasite stages.
- Clinical efficacy demonstrated in reducing diarrhea and improving growth performance in affected piglets .
Case Studies
-
Study on Pharmacokinetics in Pigs :
A study administered single oral doses of Toltrazuril to male pigs, observing rapid conversion to sulfoxides and sulfones, with subsequent analysis revealing effective plasma concentrations correlating with therapeutic outcomes against I. suis infections . -
Comparative Analysis of Metabolites :
Research comparing the activity of Toltrazuril and its metabolites indicated that while both the parent compound and TZR-SO2 exhibit anticoccidial activity, the latter's longer half-life contributes significantly to its sustained efficacy in clinical settings .
Data Tables
Compound | Peak Plasma Concentration (µg/ml) | Half-Life (hours) |
---|---|---|
Toltrazuril | 4.24 at 15 hours | 48.7 - 68.9 |
Toltrazuril SO | 4.56 at 57.4 hours | 51.9 - 53.2 |
Toltrazuril SO2 | N/A | 231 - 245 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying rac Toltrazuril-d3 Sulfoxide in biological matrices, and how should they be validated?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with deuterium-specific detection (e.g., mass spectrometry) to distinguish the labeled compound from non-deuterated analogs.
- Optimize chromatographic conditions: For HPLC, employ a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min . For GC, use a capillary column (e.g., DB-5MS) and electron-capture detection .
- Validate methods per ICH guidelines by assessing precision (RSD <5%), accuracy (spiked recovery 95–105%), and linearity (R² >0.99) across a concentration range of 0.1–50 µg/mL .
Q. How should researchers synthesize and characterize this compound to ensure isotopic purity?
Methodological Answer:
- Synthesize via deuterium exchange using deuterated solvents (e.g., D₂O or deuterated dimethyl sulfoxide) under controlled pH and temperature to replace three hydrogen atoms in the parent compound .
- Purify the product using preparative HPLC with a silica-based column and isocratic elution .
- Confirm isotopic purity (>98% deuterium incorporation) via NMR spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z corresponding to the +3 Da shift .
Q. What experimental parameters are critical for maintaining this compound stability during storage and handling?
Methodological Answer:
- Store at –20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation .
- Conduct accelerated stability studies by exposing the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Acceptable stability is defined as <5% degradation .
Advanced Research Questions
Q. How to design in vivo studies to trace the metabolic conversion of this compound to its sulfone metabolite?
Methodological Answer:
- Use a factorial design to test variables: species (e.g., poultry vs. swine), dosage (5–20 mg/kg), and sampling intervals (0–72 hours post-administration) .
- Collect plasma, liver, and excreta samples. Extract metabolites using solid-phase extraction (C18 cartridges) and quantify via LC-MS/MS with deuterium-labeled internal standards .
- Analyze data using compartmental pharmacokinetic modeling to estimate metabolic half-lives and interconversion rates between sulfoxide and sulfone forms .
Q. How can researchers resolve contradictions in reported metabolic half-lives of this compound across studies?
Methodological Answer:
- Conduct a systematic variables analysis :
Compare species-specific cytochrome P450 enzyme expression levels (e.g., CYP3A4 vs. CYP2D6) affecting metabolic rates .
Replicate conflicting studies using standardized analytical methods (e.g., identical LC-MS/MS conditions) to eliminate methodological bias .
Validate findings against a theoretical framework of sulfoxide-sulfone redox dynamics, incorporating thermodynamic stability data from equilibrium acidities in dimethyl sulfoxide .
Q. How to integrate this compound pharmacokinetic data into existing antiprotozoal drug models?
Methodological Answer:
- Align findings with Michaelis-Menten kinetics for enzyme-mediated sulfoxidation, using Kₘ and Vₘₐₓ values derived from in vitro microsomal assays .
- Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific distribution, adjusting for deuterium’s isotopic effects on partition coefficients .
- Validate models by comparing predicted vs. observed plasma concentrations in target species (e.g., broiler chickens) using ANOVA (α=0.05) .
Propiedades
Número CAS |
1346603-43-7 |
---|---|
Fórmula molecular |
C18H14F3N3O5S |
Peso molecular |
444.4 |
Nombre IUPAC |
1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
Clave InChI |
QWKYIPKCLAUFCM-BMSJAHLVSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |
Sinónimos |
1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.